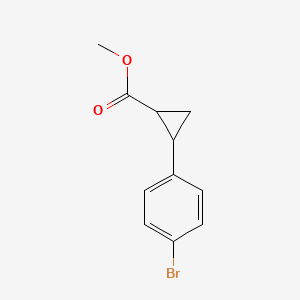

Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate

CAS No.:

Cat. No.: VC16490107

Molecular Formula: C11H11BrO2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrO2 |

|---|---|

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | methyl 2-(4-bromophenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C11H11BrO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3 |

| Standard InChI Key | FPDHNYIMWNFQIN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC1C2=CC=C(C=C2)Br |

Introduction

Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate is a synthetic organic compound that belongs to the cyclopropane family. It is characterized by a cyclopropane ring attached to a carboxylate functional group and a para-bromophenyl substituent. The compound's unique stereochemistry, specifically the (1S,2S) configuration, influences its chemical properties and biological activities.

Synthesis

The synthesis of compounds similar to Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate typically involves cyclopropanation reactions. For example, ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate can be synthesized by combining ethyl diazoacetate and 4-bromostyrene in a suitable solvent, followed by the addition of a catalyst like a palladium complex and heating the mixture. The reaction progress is monitored using TLC or NMR spectroscopy, and the crude product is purified via chromatography.

Biological Activities and Applications

Compounds with similar structures to Methyl(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylate exhibit significant biological activities. These include interactions with enzymes and receptors, which are often studied in the context of medicinal chemistry. The unique stereochemistry of these compounds can influence their binding affinity and efficacy in biological systems.

Research Findings

Research on cyclopropane derivatives often focuses on their potential applications in medicinal chemistry. These compounds can serve as precursors or intermediates in the synthesis of more complex molecules with therapeutic potential. The presence of a bromophenyl group allows for further modification through cross-coupling reactions, expanding their utility in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume